![molecular formula C10H14ClO3PS B14500135 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol CAS No. 63264-51-7](/img/structure/B14500135.png)
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol is an organic compound that features a chloro group, a phenyl ring, and a phosphinothioylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the phosphinothioylmethyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the phosphinothioylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-[2-(hydroxyphosphinothioylmethyl)phenyl]propan-2-ol
- 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]butan-2-ol
Uniqueness
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
63264-51-7 |
|---|---|
Fórmula molecular |
C10H14ClO3PS |
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
1-chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14ClO3PS/c11-6-10(12)5-8-3-1-2-4-9(8)7-15(13,14)16/h1-4,10,12H,5-7H2,(H2,13,14,16) |
Clave InChI |
VDPZKEVHOIDZBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(CCl)O)CP(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


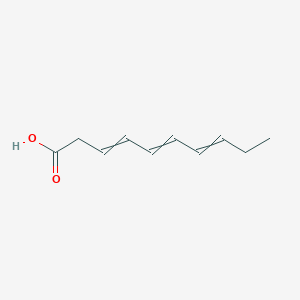
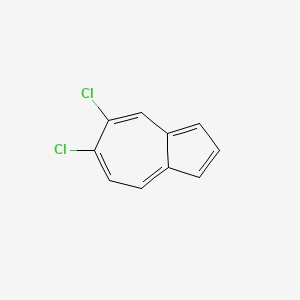

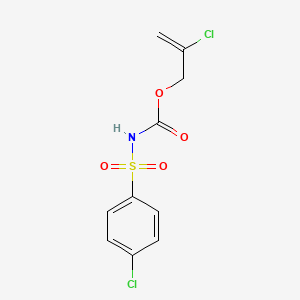
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
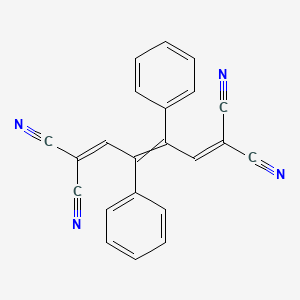
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
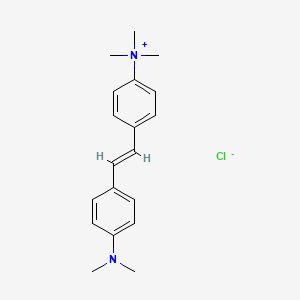

![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)
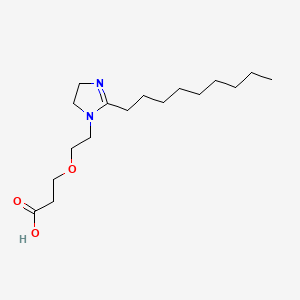

![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
